8-Hydroxypraziquantel
Description
8-Hydroxypraziquantel is a primary oxidative metabolite of the anthelmintic drug praziquantel, which is widely used to treat schistosomiasis and other parasitic infections. The metabolite is formed via hydroxylation at the 8-position of the praziquantel molecule, a reaction predominantly catalyzed by cytochrome P450 3A4 (CYP3A4) in humans . First isolated and identified by Schepmann and Blaschke in 2001, 8-hydroxypraziquantel has been characterized as a major metabolite in both in vitro and in vivo studies . While praziquantel itself exhibits potent antiparasitic activity, its metabolites, including 8-hydroxypraziquantel, are generally less pharmacologically active, necessitating careful evaluation of their pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(cyclohexanecarbonyl)-8-hydroxy-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O3/c22-17-8-4-7-14-15(17)9-10-21-16(14)11-20(12-18(21)23)19(24)13-5-2-1-3-6-13/h4,7-8,13,16,22H,1-3,5-6,9-12H2 |
InChI Key |
JGFKEKKUJAEBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=C(CCN3C(=O)C2)C(=CC=C4)O |
Synonyms |
8-hydroxypraziquantel |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
trans-4-Hydroxypraziquantel
trans-4-Hydroxypraziquantel is another metabolite of praziquantel, formed via hydroxylation at the 4-position of the cyclohexane ring. Key distinctions include:
- Metabolic Pathway : Unlike 8-hydroxypraziquantel, trans-4-hydroxypraziquantel is produced in trace amounts, making its pharmacokinetic parameters negligible in clinical settings .
- Pharmacological Activity: Both metabolites exhibit reduced anthelmintic activity compared to praziquantel, but trans-4-hydroxypraziquantel is particularly noted for its minimal therapeutic contribution due to submicrogram concentrations in vivo .
- Enzymatic Involvement : While CYP3A4 is implicated in both hydroxylation pathways, competitive inhibition studies suggest divergent binding affinities for the parent compound .
Other Hydroxylated Metabolites
Hydroxylation at alternative positions (e.g., 5- or 6-hydroxypraziquantel) has been documented but remains poorly characterized. These metabolites are typically minor and lack standardized analytical reference materials, limiting direct comparisons .
Pharmacokinetic and Pharmacodynamic Profiles
Pharmacokinetics
Pharmacodynamics
- Mechanism of Action : Both metabolites retain partial affinity for parasitic calcium channels but fail to induce the rapid calcium influx observed with praziquantel .
Research Findings and Clinical Implications
- Metabolite Stability : 8-hydroxypraziquantel is more stable in plasma than trans-4-hydroxypraziquantel, with detectable concentrations persisting for up to 24 hours post-administration .
- Toxicological Significance : Neither metabolite is associated with adverse effects in humans, though their accumulation in renal impairment warrants further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
